molecular formula C14H10S B3048584 9-Anthracenethiol CAS No. 17534-14-4

9-Anthracenethiol

Cat. No. B3048584
CAS RN: 17534-14-4
M. Wt: 210.3 g/mol
InChI Key: CTUXILQBEJGEAT-UHFFFAOYSA-N
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Description

9-Anthracenethiol is a derivative of anthracene with a hydroxymethyl group (CH₂OH) attached to the 9-position. It exists as a colorless solid that is soluble in ordinary organic solvents. The compound can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde .


Synthesis Analysis

The synthesis of 9-Anthracenethiol involves the reduction of 9-anthracenecarboxaldehyde. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is 9-Anthracenethiol, which can be purified and characterized .


Molecular Structure Analysis

The molecular formula of 9-Anthracenethiol is C₁₅H₁₀OS . It consists of an anthracene core with a thiol (-SH) group attached at the 9-position. The 3D structure reveals the spatial arrangement of atoms, with the sulfur atom bonded to the carbon atom of the anthracene ring .

Scientific Research Applications

Fluorescence and Ultraviolet Derivatizing Reagent

9-Anthracenethiol and its derivatives, like anthracene-9-carbonyl chloride, have applications as derivatizing reagents for detecting hydroxy compounds in high-performance liquid chromatographic analysis. This utilization focuses on the synthesis and application of these compounds in chromatography, highlighting their properties in analyzing esters of short-chain alcohols, diols, trichothecene mycotoxins, and sterols (Bayliss, Homer, & Shepherd, 1988).

Microwave-Assisted Cycloaddition Reactions

Research on 9-substituted anthracenes, like 9-Anthracenethiol, has demonstrated their utility in microwave-assisted cycloaddition reactions. These reactions are significant for chemical transformations, especially considering factors like time, yields, and regioselectivity, which are crucial in organic synthesis (Sarotti, Joullié, Spanevello, & Suarez, 2006).

Chemiluminescence Probe for Singlet Oxygen

Compounds derived from 9-Anthracenethiol, such as 4,5-dimethylthio-4'-[2-(9-anthryloxy)ethylthio]tetrathiafulvalene, serve as highly selective and sensitive chemiluminescence probes for singlet oxygen. Their design, incorporating electron-rich units, allows for distinct responses to reactive oxygen species, making them valuable in various chemical and biological systems (Li, Zhang, Ma, Zhang, Li, & Zhu, 2004).

Electrochemical Sensing

9-Anthracenethiol derivatives, such as anthracene-9-carbonxylic acid, have been used to develop electrochemical sensors. These sensors demonstrate excellent stability, reproducibility, and high electrochemical response, making them significant in detecting harmful pollutants like 9-ACA in environmental samples (Zhu, Zhang, & Chen, 2013).

Hydrogen Bond Formation and Sensing Applications

Unique hydrogen bonds involving the 9-H of anthracene moieties, found in compounds like 9-Anthracenethiol, have been observed with specific ions like fluoride and pyrophosphate. These properties allow such compounds to act as colorimetric sensors and fluorescent chemosensors, particularly for the recognition of fluoride ions (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004).

Future Directions

Remember to consult primary literature for more detailed information and specific references . 🌟

properties

IUPAC Name

anthracene-9-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUXILQBEJGEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294988
Record name 9-Anthracenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthracenethiol

CAS RN

17534-14-4
Record name 9-Anthracenethiol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-MERCAPTOANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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